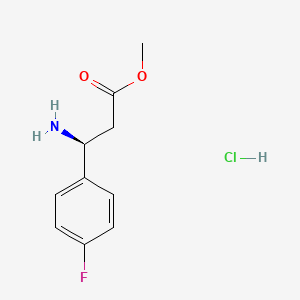

1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde (hereafter referred to as “pyrazole”) is a heterocyclic aldehyde compound. It is composed of a five-membered ring containing one nitrogen and four carbon atoms, and an aldehyde group attached to the nitrogen atom. Pyrazole is a versatile compound with a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmaceuticals. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are discussed in

Aplicaciones Científicas De Investigación

Pyrazole has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of compounds, including heterocyclic compounds, heterocyclic amines, and heterocyclic sulfides. Pyrazole has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. In addition, pyrazole has been used in the synthesis of agrichemicals, such as herbicides and insecticides.

Mecanismo De Acción

Pyrazole acts as a nucleophile, reacting with electrophiles to form covalent bonds. In the presence of an acid catalyst, pyrazole can react with aryl halides to form arylpyrazoles. In the presence of a base, pyrazole can react with alkyl halides to form alkylpyrazoles. Pyrazole can also react with aldehydes, ketones, and esters to form pyrazolones.

Biochemical and Physiological Effects

Pyrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that pyrazole has antimicrobial activity, and can inhibit the growth of a variety of bacteria and fungi. Pyrazole has also been shown to have anti-inflammatory and antioxidant effects, and can inhibit the production of pro-inflammatory cytokines. In addition, pyrazole has been shown to have anticonvulsant and analgesic effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Pyrazole has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and can be synthesized using a variety of methods. In addition, pyrazole is relatively stable, and can be stored without degradation for long periods of time. However, pyrazole has several limitations for use in laboratory experiments. It is toxic and flammable, and must be handled with care. In addition, pyrazole is relatively insoluble in water, and must be dissolved in organic solvents before use.

Direcciones Futuras

Pyrazole has a wide range of potential future applications. It could be used in the development of novel pharmaceuticals, agrichemicals, and materials. In addition, pyrazole could be used as a starting material in the synthesis of a variety of heterocyclic compounds. Pyrazole could also be used in the development of novel catalysts and reagents for use in organic synthesis. Finally, pyrazole could be used in the development of novel diagnostic and therapeutic agents for the treatment of a variety of diseases.

Métodos De Síntesis

Pyrazole can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Biginelli reaction. In the Williamson ether synthesis, pyrazole is synthesized by reacting an alkyl halide with a phenol in the presence of a base. In the Ullmann reaction, pyrazole is synthesized by reacting an aryl halide with an amine in the presence of a copper catalyst. In the Biginelli reaction, pyrazole is synthesized by reacting an aryl aldehyde, an aryl halide, and an ethyl acetoacetate in the presence of an acid catalyst.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde involves the reaction of 3-bromobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of chloroacetyl chloride and triethylamine. The resulting product is then treated with hydrochloric acid to yield the final compound.", "Starting Materials": [ "3-bromobenzaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "chloroacetyl chloride", "triethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromobenzaldehyde is reacted with chloroacetyl chloride and triethylamine in dichloromethane to yield 3-bromo-1-(chloroacetyl)benzene.", "Step 2: 3-methyl-1-phenyl-1H-pyrazol-5-amine is added to the reaction mixture and stirred at room temperature for several hours to yield 1-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)chloromethanone.", "Step 3: The resulting product is treated with hydrochloric acid to yield 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde." ] } | |

Número CAS |

1155571-54-2 |

Fórmula molecular |

C11H8BrClN2O |

Peso molecular |

299.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.